molecular formula C11H12Cl2N2 B13711587 2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1172753-25-1

2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B13711587
CAS No.: 1172753-25-1
M. Wt: 243.13 g/mol
InChI Key: MSTLOVCEQYFVDA-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride typically involves the chlorination of 3,8-dimethylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1172753-25-1

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

7-chloro-3,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13;/h3-5H,1-2H3,(H2,13,14);1H

InChI Key

MSTLOVCEQYFVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1N.Cl

Origin of Product

United States

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